Cas no 637-62-7 (4-Benzoquinone Monoxime)

4-Benzoquinone Monoxime 化学的及び物理的性質
名前と識別子
-
- 2,5-Cyclohexadiene-1,4-dione,1-oxime
- 4-Benzoquinone Monoxime
- 4-NITROSOPHENOL
- 1,4-Benzoquinone 4-OxiMe
- 4-hydroxyimino-5-cyclohexadien-1-one
- Benzoquinone monoxime
- N-Hydroxy-p-benzoquinone imine
- p-benzoquinone,monooxime
- p-quinone monooxime
- Quinone MonooxiMe
- 4-hydroxyimino-2,5-cyclohexadiene-1-one
- p-quinone monoxime
- 4-hydroxyimino-cyclohexa-2,5-dien-1-one
- WLN: L6V DYJ DUNQ
- NSC3124
- Phenol, p-nitroso-
- p-Chinonmonoxim [Czech]
- W-108801
- 4-NITROSOPHENOL (WETTED WITH CA. 40% WATER)
- NSC-239647
- 4-NITROSOPHENOL [HSDB]
- AKOS006230373
- NSC 3124
- CS-0366469
- p-Chinonmonoxim
- KMGMCLWJFCGWFI-UHFFFAOYSA-N
- CAS-104-91-6
- InChI=1/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
- 2,5-Cyclohexadien-1-one, 4-hydroxyimino-
- BRN 2040595
- 4-Nitrosofenol
- 4-07-00-02073 (Beilstein Handbook Reference)
- 2, 4-hydroxyimino-
- Nitrosophenol
- 4-Nitrosofenol [Czech]
- NSC-3124
- Quinone 4-oxime
- DTXSID0025991
- D95331
- MFCD00002329
- Quinone monoxime
- 4-Nitroso-phenol
- benzoquinone oxime
- DTXSID0075287
- UNII-55EB58H2UP
- 4-Nitrosophenol (wetted with ca. 40% Water) (unit weight on dry weight basis)
- Phenol, 4-nitroso-
- p-Benzoquinone, monooxime
- Tox21_303059
- NSC 239647
- mono-nitroso phenol
- Quinone oxime
- CCRIS 4710
- 104-91-6
- SCHEMBL232995
- p-Benzoquinone monoxime
- 1,4-Benzoquinone monoxime
- CHEMBL3276923
- NCGC00259303-01
- JSTCPNFNKICNNO-UHFFFAOYSA-
- 55EB58H2UP
- NCGC00249111-01
- EINECS 203-251-6
- benzoquinone monooxime
- NCGC00257216-01
- HSDB 5362
- STL453714
- DTXCID405991
- 2,4-dione, monooxime
- p-Nitrosophenol
- A801099
- CHEMBL104353
- 637-62-7
- N0374
- SCHEMBL107699
- 2,5-Cyclohexadiene-1,4-dione, monooxime
- p-Benzoquinone 4-oxime
- BRN 1856695
- Q27261304
- WLN: QR DNO
- 1,4-Benzoquinone, 1-oxime-
- NSC239647
- para-Nitrosophenol
- AKOS006311740
- 4-(hydroxyimino)cyclohexa-2,5-dien-1-one
- 2,5-Cyclohexadiene-1,4-dione 1-Oxime; 1,4-Benzoquinone 4-Oxime; Quinone Monooxime; NSC 239647;
- AI3-19026
- 4-NITROSOPHENOL [MI]
- NS00021469
- NITROSOPHENOL, 4-
- Tox21_201754
-
- インチ: InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H
- InChIKey: JSTCPNFNKICNNO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1N=O)O
計算された属性
- せいみつぶんしりょう: 123.03200
- どういたいしつりょう: 123.032028
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 97.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 49.7
じっけんとくせい
- 密度みつど: 1.23
- ゆうかいてん: 270 to 291 °F (decomposes) (NTP, 1992)
- ふってん: 265.9 °C at 760 mmHg
- フラッシュポイント: 114.6 °C
- PSA: 49.66000
- LogP: 0.51170
4-Benzoquinone Monoxime セキュリティ情報
4-Benzoquinone Monoxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
4-Benzoquinone Monoxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B206610-250mg |
4-Benzoquinone Monoxime |
637-62-7 | 250mg |
$ 121.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391636-500 mg |
4-Benzoquinone Monoxime, |
637-62-7 | 500MG |
¥2,708.00 | 2023-07-11 | ||
TRC | B206610-500mg |
4-Benzoquinone Monoxime |
637-62-7 | 500mg |
$ 173.00 | 2023-04-19 | ||
TRC | B206610-2g |
4-Benzoquinone Monoxime |
637-62-7 | 2g |
$ 632.00 | 2023-04-19 | ||
TRC | B206610-5g |
4-Benzoquinone Monoxime |
637-62-7 | 5g |
$ 1355.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437139-1g |
4-(Hydroxyimino)cyclohexa-2,5-dien-1-one |
637-62-7 | 98% | 1g |
¥18093.00 | 2024-05-05 | |
A2B Chem LLC | AG71746-500mg |
2,5-Cyclohexadiene-1,4-dione, monooxime |
637-62-7 | 500mg |
$289.00 | 2024-04-19 | ||
A2B Chem LLC | AG71746-1g |
2,5-Cyclohexadiene-1,4-dione, monooxime |
637-62-7 | 1g |
$434.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391636-500mg |
4-Benzoquinone Monoxime, |
637-62-7 | 500mg |
¥2708.00 | 2023-09-05 | ||
TRC | B206610-1g |
4-Benzoquinone Monoxime |
637-62-7 | 1g |
$ 322.00 | 2023-04-19 |
4-Benzoquinone Monoxime 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
4-Benzoquinone Monoximeに関する追加情報
4-Benzoquinone Monoxime: A Comprehensive Overview
4-Benzoquinone Monoxime (CAS No. 637-62-7) is a versatile compound with significant applications in various fields, including materials science, pharmacology, and organic synthesis. This compound, also referred to as p-benzoquinone monoxime, has garnered attention due to its unique chemical properties and potential for innovative applications. Recent advancements in its synthesis and characterization have further highlighted its importance in modern research.
The molecular structure of 4-benzoquinone monoxime consists of a benzene ring with two ketone groups at the para positions, which are converted into imine groups through reaction with hydroxylamine. This transformation imparts the compound with distinct electronic properties, making it suitable for use in redox reactions and as a precursor in organic synthesis. The compound's ability to participate in such reactions has been extensively studied, with researchers exploring its role in the development of novel materials and pharmaceuticals.
Recent studies have focused on the application of 4-benzoquinone monoxime in the field of electrochemistry. Its redox properties make it an ideal candidate for use in batteries and supercapacitors. For instance, researchers have demonstrated that the compound can serve as an efficient electron transfer mediator in fuel cells, significantly enhancing their performance. This finding has opened new avenues for its application in energy storage technologies.
In the realm of pharmacology, 4-benzoquinone monoxime has shown promise as a potential drug candidate. Its ability to interact with biological systems through redox mechanisms has led to investigations into its role as an antioxidant and anti-inflammatory agent. Recent experiments have revealed that the compound exhibits significant antioxidant activity, which could be harnessed to develop new therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 4-benzoquinone monoxime has also been a topic of interest among chemists. Traditional methods involve the reaction of p-benzoquinone with hydroxylamine hydrochloride under specific conditions. However, recent advancements have introduced more efficient and environmentally friendly synthesis routes. For example, researchers have developed a green chemistry approach using microwave-assisted synthesis, which not only reduces reaction time but also minimizes the use of hazardous reagents.
Another area of exploration is the use of 4-benzoquinone monoxime in polymer science. Its ability to form stable covalent bonds makes it a valuable component in the development of advanced polymers with tailored properties. Recent studies have demonstrated its potential as a crosslinking agent in biodegradable polymers, which could find applications in biomedical devices and sustainable packaging materials.
Despite its numerous applications, the toxicity and environmental impact of 4-benzoquinone monoxime remain critical areas of research. Recent toxicological studies have focused on understanding its effects on aquatic organisms and soil microorganisms. These studies aim to provide insights into its safe handling and disposal, ensuring that its use aligns with environmental sustainability goals.
In conclusion, 4-benzoquinone monoxime (CAS No. 637-62-7) is a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new possibilities for this compound, it is poised to make significant contributions to both academic and industrial sectors.
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